molecular formula C70H61Cl2N11O15P2 B15190365 Einecs 278-167-6 CAS No. 75269-16-8

Einecs 278-167-6

Cat. No.: B15190365
CAS No.: 75269-16-8
M. Wt: 1429.1 g/mol
InChI Key: IFRXWAXNYVMYEC-XELHUNASSA-N
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Description

Einecs 278-167-6 is a chemical compound listed in the European Inventory of Existing Commercial Chemical Substances (EINECS). This inventory includes substances that were on the European Community market between January 1, 1971, and September 18, 1981 . The compound is identified by its unique Einecs number, which helps in tracking and regulating its use in various industries.

Chemical Reactions Analysis

Einecs 278-167-6 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions depend on the specific functional groups present in the compound. The major products formed from these reactions vary based on the reaction conditions and the reagents used .

Scientific Research Applications

Einecs 278-167-6 has several scientific research applications across different fields:

Mechanism of Action

The mechanism of action of Einecs 278-167-6 involves its interaction with specific molecular targets and pathways within a system. The exact molecular targets and pathways depend on the compound’s structure and the context in which it is used. Detailed studies are required to elucidate the precise mechanisms by which it exerts its effects .

Comparison with Similar Compounds

Einecs 278-167-6 can be compared with other similar compounds listed in the EINECS inventory. Some similar compounds include:

    Einecs 203-622-2: Cyclohexyl bromide

    Einecs 203-154-9: 4-Bromoacetanilide

    Einecs 202-293-2: Phenyl benzoate

    Einecs 210-035-5: N,N,N-triphenylamine

These compounds share certain chemical properties and may undergo similar types of reactions. this compound has unique characteristics that distinguish it from these similar compounds, making it valuable for specific applications .

Properties

CAS No.

75269-16-8

Molecular Formula

C70H61Cl2N11O15P2

Molecular Weight

1429.1 g/mol

IUPAC Name

[(2R,3S,5R)-5-(6-benzamidopurin-9-yl)-2-[[[(2R,3S,5R)-5-(6-benzamidopurin-9-yl)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]oxolan-3-yl]oxy-(2-chlorophenoxy)phosphoryl]oxymethyl]oxolan-3-yl] (2-chlorophenyl) 2-cyanoethyl phosphate

InChI

InChI=1S/C70H61Cl2N11O15P2/c1-88-50-31-27-48(28-32-50)70(47-21-10-5-11-22-47,49-29-33-51(89-2)34-30-49)90-39-58-56(37-60(93-58)82-43-78-62-64(74-41-76-66(62)82)80-68(84)45-17-6-3-7-18-45)98-100(87,96-55-26-15-13-24-53(55)72)92-40-59-57(97-99(86,91-36-16-35-73)95-54-25-14-12-23-52(54)71)38-61(94-59)83-44-79-63-65(75-42-77-67(63)83)81-69(85)46-19-8-4-9-20-46/h3-15,17-34,41-44,56-61H,16,36-40H2,1-2H3,(H,74,76,80,84)(H,75,77,81,85)/t56-,57-,58+,59+,60+,61+,99?,100?/m0/s1

InChI Key

IFRXWAXNYVMYEC-XELHUNASSA-N

Isomeric SMILES

COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)OC[C@@H]4[C@H](C[C@@H](O4)N5C=NC6=C(N=CN=C65)NC(=O)C7=CC=CC=C7)OP(=O)(OC[C@@H]8[C@H](C[C@@H](O8)N9C=NC1=C(N=CN=C19)NC(=O)C1=CC=CC=C1)OP(=O)(OCCC#N)OC1=CC=CC=C1Cl)OC1=CC=CC=C1Cl

Canonical SMILES

COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)OCC4C(CC(O4)N5C=NC6=C(N=CN=C65)NC(=O)C7=CC=CC=C7)OP(=O)(OCC8C(CC(O8)N9C=NC1=C(N=CN=C19)NC(=O)C1=CC=CC=C1)OP(=O)(OCCC#N)OC1=CC=CC=C1Cl)OC1=CC=CC=C1Cl

Origin of Product

United States

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